![molecular formula C14H17N3O B3018206 2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1285292-76-3](/img/structure/B3018206.png)

2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

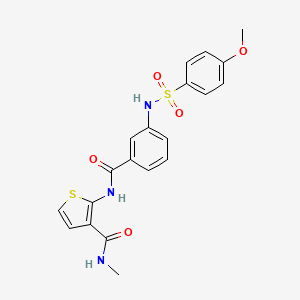

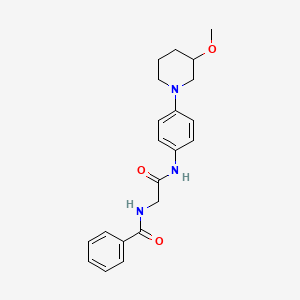

The compound "2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline" is a derivative of the quinoxaline family, which is a class of heterocyclic compounds characterized by a fused ring structure consisting of a benzene ring and a pyrazine ring. The specific structure of this compound suggests it may have interesting biological activities, as modifications on the quinoxaline core have been shown to result in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by various functionalization reactions. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved via oxidative coupling between methyl arene and 1-(2-aminophenyl) pyrroles, using di-t-butyl peroxide and an iron catalyst . This method tolerates various functional groups, indicating that it could potentially be adapted for the synthesis of "this compound" by introducing the appropriate substituents at the right stages of the synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial for their biological activity. The presence of a pyrrolidine moiety, as seen in some pyrrolo[1,2-a]quinoxaline derivatives, has been shown to enhance certain biological activities, such as efflux pump inhibition . This suggests that the pyrrolidin-2-ylmethoxy group in "this compound" could confer similar properties.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, which are essential for their functionalization. For example, Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole can lead to pyrrolo[1,2-a]quinoxaline and its derivatives . The reactivity of the quinoxaline core towards different reagents and conditions can be exploited to introduce the desired pyrrolidin-2-ylmethoxy group at the appropriate position on the quinoxaline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of alkylamino groups has been shown to affect the properties of pyrrolo[1,2-a]quinoxaline derivatives . Similarly, the methoxy and pyrrolidine groups in "this compound" would influence its physical and chemical properties, potentially affecting its solubility and stability, which are important factors for its biological activity and pharmacokinetics.

Aplicaciones Científicas De Investigación

Antiproliferative Activity of Pyrroloquinoline Derivatives

Novel pyrroloquinoline derivatives exhibit significant antiproliferative properties, particularly against leukemia cell lines. These compounds, characterized by their angular aromatic tricyclic system and a methanesulfon-anisidide side chain, show potential as antineoplastic agents. Their activity does not primarily rely on topoisomerase II poisoning, suggesting a unique mechanism of action for cell growth inhibition (Ferlin et al., 2001).

Metal-Free Hydrogenation of Pyrroloquinoxalines

A novel approach for the metal-free hydrogenation of pyrroloquinoxalines has been developed, utilizing B(C6F5)3 and tris(4-methoxyphenyl)phosphine. This method achieves high cis selectivities for 4-aryl-substituted pyrroloquinoxalines and trans-selectivities for 4-methyl-substituted substrates, offering a green and efficient pathway to hexahydropyrroloquinoxalines (Liu et al., 2018).

Halogenation of Pyrroloquinoxalines

A new method for the selective chlorination and bromination of pyrroloquinoxalines has been developed, expanding the diversification of these compounds in pharmaceutical research and organic synthesis. This technique is compatible with various functional groups and heterocycles, enabling the synthesis of a wide range of halogenated pyrroloquinoxalines (Le et al., 2021).

Synthesis and Biological Activity of Aminoquinolines

The synthesis of (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as intermediates to functionalized aminoquinolines has been explored. These compounds exhibit moderate antiproliferative and antifungal activities, suggesting potential applications in the development of new therapeutic agents (Vandekerckhove et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-3-(pyrrolidin-2-ylmethoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-14(18-9-11-5-4-8-15-11)17-13-7-3-2-6-12(13)16-10/h2-3,6-7,11,15H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGAHOUVEPPFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OCC3CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)